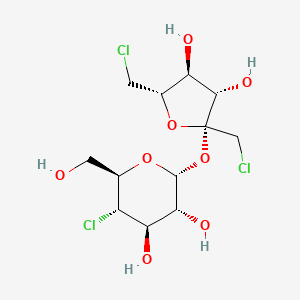

4,1',6'-Trichlorosucrose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,1’,6’-Trichlorosucrose, also known as sucralose, is a chlorinated derivative of sucrose. It is a high-intensity artificial sweetener that is approximately 600 times sweeter than sucrose. Sucralose is widely used in various food and beverage products due to its stability under heat and a broad range of pH conditions, making it suitable for cooking and baking .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,1’,6’-Trichlorosucrose involves multiple steps, starting from sucrose. The process typically includes the following steps:

Isomerization: Sucrose is first isomerized to 2,3,6,3’,4’-penta-O-acetyl sucrose.

Chlorination: The isomerized sucrose is then chlorinated at the 4,1’, and 6’ positions using reagents such as thionyl chloride or chlorinating agents in the presence of acetic acid and hydrochloric acid

Deacetylation: The chlorinated product undergoes deacetylation to yield 4,1’,6’-Trichlorosucrose.

Industrial Production Methods

Industrial production of 4,1’,6’-Trichlorosucrose follows a similar synthetic route but is optimized for large-scale production. The process involves:

Transesterification: Sucrose is added to N,N-dimethylformamide and undergoes transesterification with ethyl acetate in the presence of a sulfate solid acid catalyst.

Chlorination and Alcoholysis: The resulting sucrose 6-acylate is chlorinated and then subjected to alcoholysis to produce 4,1’,6’-Trichlorosucrose.

Analyse Des Réactions Chimiques

Types of Reactions

4,1’,6’-Trichlorosucrose primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:

Substitution: Chlorine atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Chlorinating Agents: Thionyl chloride, hydrochloric acid.

Solvents: N,N-dimethylformamide, acetic acid.

Catalysts: Sulfate solid acid catalyst.

Major Products

The major products formed from the reactions of 4,1’,6’-Trichlorosucrose include various chlorinated and dechlorinated derivatives, depending on the reaction conditions .

Applications De Recherche Scientifique

4,1’,6’-Trichlorosucrose has a wide range of applications in scientific research:

Mécanisme D'action

4,1’,6’-Trichlorosucrose exerts its sweetening effect by activating the T1R2/T1R3 sweet taste receptors on the tongue. This activation triggers a signal transduction pathway that results in the perception of sweetness. Additionally, it has been shown to elicit increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aspartame: Another artificial sweetener, but less stable under heat and pH variations.

Saccharin: Known for its bitter aftertaste, unlike 4,1’,6’-Trichlorosucrose which has a more sugar-like taste.

Uniqueness

4,1’,6’-Trichlorosucrose stands out due to its high stability under various conditions, making it suitable for a wide range of applications. Its taste profile is also closer to that of sucrose, with no bitter aftertaste, which is a common issue with other artificial sweeteners .

Propriétés

| 69414-04-6 | |

Formule moléculaire |

C12H19Cl3O8 |

Poids moléculaire |

397.6 g/mol |

Nom IUPAC |

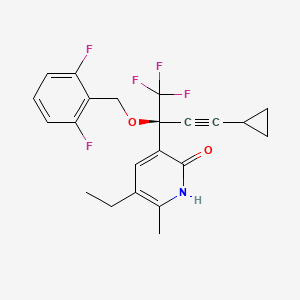

(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

Clé InChI |

BAQAVOSOZGMPRM-UGDNZRGBSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)Cl)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Z)-3-(3-carbamimidoylphenyl)-2-fluoroprop-2-enyl]-[3-carbamoyl-4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12777270.png)